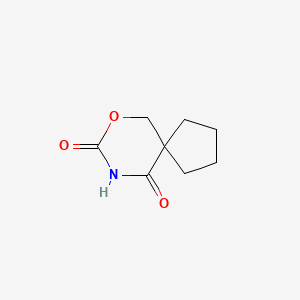

7-Oxa-9-azaspiro(4.5)decane-8,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BRN 0142304 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

The preparation of BRN 0142304 involves several synthetic routes and reaction conditions. One common method includes the reaction of specific organic compounds under controlled conditions to yield the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BRN 0142304 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis of 7-Oxa-9-azaspiro(4.5)decane-8,10-dione

The compound can be synthesized through various methods, often involving the reaction of specific starting materials under controlled conditions. For instance, one method involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures to yield the desired compound. This method is noted for its cost-effectiveness and simplicity, making it suitable for industrial production .

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. A series of compounds derived from this scaffold exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 11b | A549 (Lung) | 0.18 |

| 11h | A549 (Lung) | 0.19 |

| 11d | MDA-MB-231 | 0.08 |

| 11h | MDA-MB-231 | 0.08 |

| 11k | MDA-MB-231 | 0.09 |

| 11h | HeLa (Cervical) | 0.15 |

These compounds demonstrated moderate to potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines, indicating their potential as therapeutic agents .

Pharmaceutical Applications

The primary application of this compound derivatives lies in their role as intermediates in the synthesis of anxiolytic medications such as Travin . Their unique structural properties allow them to interact with biological targets effectively, leading to their use in drug development.

Development of Anticancer Agents

In a study focused on synthesizing new derivatives based on the spirocyclic structure, researchers developed several compounds that showed promising anticancer activity against multiple cell lines . The optimization of synthesis conditions led to improved yields and biological activity.

Industrial Production Methods

Innovative methods for synthesizing these compounds have been explored to enhance production efficiency and reduce costs. For instance, techniques that eliminate the need for isolating intermediates have been developed, resulting in higher purity products and decreased processing times .

Mechanism of Action

The mechanism of action of BRN 0142304 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

BRN 0142304 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and reactivity. BRN 0142304 stands out due to its specific properties and applications that make it particularly valuable in certain research and industrial contexts.

References

- Use of the Nanofitin Alternative Scaffold as a GFP-Ready Fusion Tag

- Comparative Study on Preparation Methods for Transparent Conductive Films Based on Silver Nanowires

- 3-CHLOROBENZO(B)THIOPHENE-2-CARBOXYLIC - ChemBK

- Department of Energy Office of Science Fusion Energy Sciences Workshop

- Docusate: Uses, Interactions, Mechanism of Action - DrugBank Online

- Chemical Similarity Search - RCSB PDB

Q & A

Basic Questions

Q. What are the key synthetic routes for 7-Oxa-9-azaspiro[4.5]decane-8,10-dione and its derivatives?

- Methodology :

- Schiff base condensation : React (4-dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine or 2-[(6-R-benzothiazol-2-ylimino)-methyl]-phenol with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene under reflux (80°C, 3 hours). Recrystallize from anhydrous THF .

- Derivative synthesis : Treat the spiro compound with excess pyrrolidine in dry THF (65°C, 45 minutes) to cleave the lactone ring via acyl-oxygen cleavage, yielding open-chain amides .

Q. How is the structural characterization of 7-Oxa-9-azaspiro[4.5]decane-8,10-dione performed?

- Methodology :

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N content) .

- Spectroscopy :

- IR : Identify benzylic C-H stretching (shifted to ~3100 cm⁻¹ due to electron-withdrawing groups) and imide carbonyl bands (~1722 cm⁻¹) .

- UV : Analyze conjugation effects in benzothiazole and aryl substituents .

- X-ray crystallography : Resolve crystal packing (e.g., C-H···O interactions) using single-crystal diffraction (Bruker SMART CCD) .

Q. What analytical techniques validate the purity and identity of synthesized derivatives?

- Methodology :

- HPLC : Confirm purity (>95%) using reverse-phase columns and UV detection .

- NMR/MS : Verify molecular structure via 1H-NMR (e.g., cyclopentyl CH2 at δ 1.64–1.83 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of spirocyclic derivatives?

- Methodology :

- Catalyst screening : Use Cu[(CH3CN)4ClO4] (0.05 mmol) with PhI(OAc)2 (2 mmol) in THF under N2 to achieve ~73% yield .

- Solvent effects : Compare benzene (reflux at 80°C) vs. THF (reflux at 65°C) for solubility and reaction efficiency .

- Factorial design : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal parameters .

Q. How to resolve contradictions in mechanistic pathways during ring-opening reactions?

- Methodology :

- Solubility testing : Acyl-oxygen cleavage products are insoluble in dilute HCl/H2O, unlike alkyl-oxygen cleavage products (which form water-soluble amino acids) .

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to track intermediate formation .

Q. What strategies establish structure-activity relationships (SAR) for antitumor derivatives?

- Methodology :

- Derivative libraries : Synthesize analogs (e.g., 11a–11k) by substituting R-groups on benzothiazole or aryl moieties .

- Antiproliferative assays : Test compounds against cancer cell lines (e.g., MCF-7) using MTT assays; correlate substituent electronegativity with IC50 values .

Q. How to employ computational methods to predict electronic properties or binding affinities?

- Methodology :

- DFT calculations : Model HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing groups lowering LUMO energy) .

- Docking simulations : Predict interactions with 5-HT receptors using crystal structures (PDB IDs) and AutoDock Vina .

Q. How to design experiments to assess neuropharmacological activity (e.g., 5-HT receptor modulation)?

- Methodology :

Properties

CAS No. |

90087-41-5 |

|---|---|

Molecular Formula |

C8H11NO3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

7-oxa-9-azaspiro[4.5]decane-8,10-dione |

InChI |

InChI=1S/C8H11NO3/c10-6-8(3-1-2-4-8)5-12-7(11)9-6/h1-5H2,(H,9,10,11) |

InChI Key |

PHPJKYHMPCUZFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)COC(=O)NC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.